molecular formula C6H16ClNO3S B1531431 2-(2-Ethanesulfonylethoxy)-ethylamine hydrochloride CAS No. 1248082-35-0

2-(2-Ethanesulfonylethoxy)-ethylamine hydrochloride

Cat. No.: B1531431
CAS No.: 1248082-35-0
M. Wt: 217.72 g/mol
InChI Key: DBCMFFRRSNJGEZ-UHFFFAOYSA-N
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Description

2-(2-Ethanesulfonylethoxy)-ethylamine hydrochloride is a chemical compound with a variety of applications in scientific research and industry. It is known for its unique chemical structure and properties, which make it useful in various chemical reactions and processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethanesulfonylethoxy)-ethylamine hydrochloride typically involves the reaction of ethanesulfonyl chloride with ethylene glycol to form 2-(2-ethanesulfonylethoxy)ethanol. This intermediate is then reacted with ethylamine to produce the desired compound. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethanesulfonylethoxy)-ethylamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions include sulfonic acids, sulfides, and various substituted derivatives of the original compound.

Scientific Research Applications

2-(2-Ethanesulfonylethoxy)-ethylamine hydrochloride has a wide range of applications in scientific research:

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-(2-Ethanesulfonylethoxy)-ethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes. The sulfonyl group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. This interaction is crucial in the study of enzyme mechanisms and the development of enzyme inhibitors.

Comparison with Similar Compounds

Similar Compounds

    2-(Ethylsulfonyl)ethanol: Similar in structure but lacks the ethylamine group.

    Ethanesulfonyl chloride: Used as a precursor in the synthesis of 2-(2-Ethanesulfonylethoxy)-ethylamine hydrochloride.

    2-Chloroethanesulfonyl chloride: Another related compound used in organic synthesis.

Uniqueness

This compound is unique due to its combination of the sulfonyl and ethylamine groups, which provide distinct reactivity and applications compared to its analogs. This uniqueness makes it valuable in various fields of research and industry.

Properties

IUPAC Name

2-(2-ethylsulfonylethoxy)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO3S.ClH/c1-2-11(8,9)6-5-10-4-3-7;/h2-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBCMFFRRSNJGEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)CCOCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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